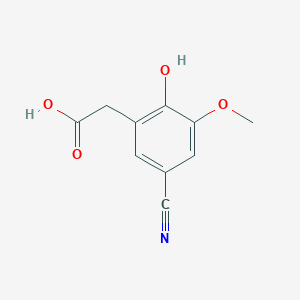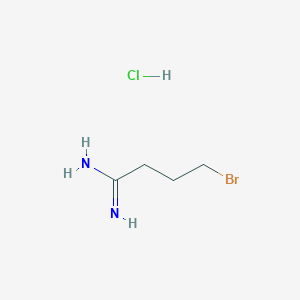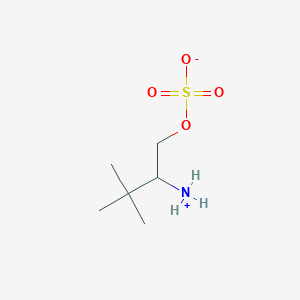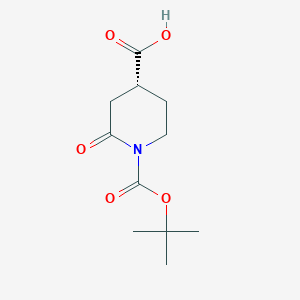![molecular formula C9H16N2O B13013198 (R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrazine ring and a pyrrolo ring, making it a versatile scaffold for chemical modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins and enzymes, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the ®-configuration, which may affect its biological activity and binding properties.
Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: Lacks the dimethyl substitution, which may influence its chemical reactivity and stability.
Uniqueness
®-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(8aR)-7,7-dimethyl-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C9H16N2O/c1-9(2)3-7-4-10-8(12)5-11(7)6-9/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
SRJSIBBTFOUUPT-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(C[C@@H]2CNC(=O)CN2C1)C |
Canonical SMILES |
CC1(CC2CNC(=O)CN2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)





![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)






